molecular formula C11H17BO3 B14041201 (4-Ethoxy-3-isopropylphenyl)boronic acid

(4-Ethoxy-3-isopropylphenyl)boronic acid

Cat. No.: B14041201
M. Wt: 208.06 g/mol
InChI Key: ZYQRKDSCWMDHGB-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-isopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with ethoxy and isopropyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-isopropylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxy-3-isopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

(4-ethoxy-3-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C11H17BO3/c1-4-15-11-6-5-9(12(13)14)7-10(11)8(2)3/h5-8,13-14H,4H2,1-3H3

InChI Key

ZYQRKDSCWMDHGB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)C(C)C)(O)O

Origin of Product

United States

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